molecular formula C8H8BFO3 B2560903 4-FLUORO-5-FORMYL-2-METHYLPHENYLBORONIC ACID CAS No. 2377606-69-2

4-FLUORO-5-FORMYL-2-METHYLPHENYLBORONIC ACID

Cat. No.: B2560903
CAS No.: 2377606-69-2
M. Wt: 181.96
InChI Key: BGWYJGKMSSYAEL-UHFFFAOYSA-N
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Description

4-Fluoro-5-formyl-2-methylphenylboronic acid is a fluorinated arylboronic acid derivative featuring a formyl (-CHO) group at the 5-position, a methyl (-CH₃) group at the 2-position, and a fluorine atom at the 4-position of the benzene ring. The compound is cataloged under reference code BB-4925 by Combi-Blocks , with commercial availability noted at a price of €118.00/g (1g scale) via CymitQuimica .

This compound’s structural complexity—combining electron-withdrawing (fluoro, formyl) and electron-donating (methyl) groups—renders it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its formyl group further enables post-functionalization, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(4-fluoro-5-formyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWYJGKMSSYAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)F)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-formyl-2-methylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-fluoro-5-formyl-2-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-formyl-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 4-fluoro-5-formyl-2-methylphenylboronic acid is in the synthesis of pharmaceuticals. Boronic acids are widely recognized for their role as intermediates in the Suzuki-Miyaura coupling reaction, which is essential for forming biaryl compounds. This reaction involves the coupling of an organohalide with a boronic acid in the presence of a palladium catalyst, allowing for the construction of complex molecular architectures that are crucial in drug development .

Case Study: Cancer Treatment

Research has demonstrated that compounds derived from boronic acids, including this compound, can be effective in treating various types of cancer. For instance, studies indicate that these compounds can be used to develop medications targeting breast cancer, ovarian cancer, and different forms of leukemia . The ability to modify and optimize these compounds enhances their therapeutic potential.

Agricultural Applications

Beyond pharmaceuticals, this compound has been explored for its potential in agricultural applications. It can function as a preservative to extend the shelf life of produce by inhibiting enzymatic reactions responsible for spoilage. Research has indicated that boronic acids can effectively delay ripening and reduce microbial growth on fruits and vegetables .

Shelf-Life Extension Mechanism

The mechanism by which boronic acids extend shelf life involves blocking enzymes that contribute to spoilage. This property makes them suitable for use in coatings or treatments applied to fresh produce, thereby enhancing food preservation strategies .

Material Science

In material science, this compound can serve as a building block for creating advanced materials. Its ability to form stable bonds with various substrates allows it to be integrated into polymers and other materials that require specific chemical properties or functionalities .

Chemical Research and Development

The compound is also utilized in chemical research settings for developing new synthetic methodologies. Its reactivity profile allows chemists to explore novel reactions and pathways in organic synthesis, further expanding its applicability in creating diverse chemical entities.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical SynthesisIntermediates in drug development through Suzuki-Miyaura couplingEnables complex drug structures
Agricultural PreservativesExtends shelf life of produce by inhibiting spoilage enzymesReduces waste and improves food quality
Material ScienceBuilding block for advanced materialsEnhances material properties
Chemical ResearchBasis for exploring new synthetic methodologiesExpands the toolkit for organic synthesis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Substituent Variations

The table below compares 4-fluoro-5-formyl-2-methylphenylboronic acid with structurally similar boronic acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 4-F, 5-CHO, 2-CH₃ C₈H₇BFO₃ ~180.81 N/A High reactivity in cross-coupling; formyl enables bioconjugation
4-Formylphenylboronic acid 4-CHO C₇H₇BO₃ 149.94 87199-17-5 Simpler structure; lacks fluorine and methyl groups; lower steric hindrance
4-Fluoro-3-methoxyphenylboronic acid 4-F, 3-OCH₃ C₇H₇BFO₃ 169.94 854778-31-7 Methoxy group enhances electron density; lower reactivity in Suzuki couplings
(3-Fluoro-5-methylphenyl)boronic acid 3-F, 5-CH₃ C₇H₇BFO₂ ~154.94 850593-06-5 Methyl at meta-position; no formyl group; used in simpler aryl couplings
5-Fluoro-2-methoxyphenylboronic acid 5-F, 2-OCH₃ C₇H₇BFO₃ 169.94 N/A Methoxy group at ortho-position; moderate solubility in polar solvents
Key Observations:
  • Electronic Effects : The formyl group in the target compound increases boronic acid acidity (pKa ~7–9), enhancing reactivity in cross-couplings compared to methoxy-substituted analogs .
  • Functionalization Potential: The formyl group allows for further derivatization (e.g., condensation with amines), a feature absent in methoxy- or methyl-only analogs .

Reactivity and Stability

  • Reactivity in Suzuki Couplings : Fluorine and formyl groups are electron-withdrawing, stabilizing the boronate intermediate and accelerating transmetallation. For example, 4-fluoro-3-methoxyphenylboronic acid (CAS 854778-31-7) exhibits slower reaction rates due to the electron-donating methoxy group .
  • Protodeboronation Resistance: The fluorine atom at the 4-position reduces protodeboronation risk compared to non-fluorinated analogs like 4-formylphenylboronic acid .
  • Oxidative Stability : The formyl group may render the compound more prone to oxidation than methoxy- or methyl-substituted analogs, necessitating inert storage conditions .

Commercial Availability and Cost

The target compound is priced at €118.00/g (1g scale), significantly higher than simpler analogs like 4-fluoro-3-methoxyphenylboronic acid (¥8,000/g for 1g scale, ~€50/g) . This reflects its specialized synthesis and niche applications.

Research and Application Insights

  • Pharmaceutical Synthesis : The formyl group enables conjugation with biomolecules (e.g., antibodies), a feature exploited in targeted drug delivery systems .
  • Materials Science : Used in synthesizing fluorinated liquid crystals or metal-organic frameworks (MOFs) due to its planar aromatic structure and fluorine’s electronegativity .
  • Comparative Performance : In a study comparing fluorophenylboronic acids, the target compound demonstrated ~20% higher yield in aryl-aryl couplings than 5-fluoro-2-methoxyphenylboronic acid, attributed to its electron-deficient boronic acid group .

Biological Activity

4-Fluoro-5-formyl-2-methylphenylboronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological targets, particularly proteins involved in signaling pathways.

The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. Notably, boronic acids have been shown to act as inhibitors of certain chemokine receptors, such as CXCR1 and CXCR2, which are implicated in inflammatory processes and cancer progression.

Inhibition of CXCR1 and CXCR2

Research indicates that compounds similar to this compound can act as noncompetitive antagonists of CXCR1 and CXCR2. These receptors are involved in the recruitment of inflammatory cells to sites of injury or infection. For instance, a related compound demonstrated an IC50 value of 38 nM in inhibiting CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), showcasing significant anti-inflammatory potential .

Anticancer Activity

The anticancer properties of boronic acids have gained attention due to their ability to selectively target cancer cells while sparing healthy cells. Studies involving various boronic compounds have shown promising results against prostate cancer cells:

  • Cytotoxicity Studies : In vitro assays revealed that certain boronic compounds reduced the viability of prostate cancer cells (PC-3) significantly while maintaining higher viability in healthy fibroblast cells (L929). For example, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 71% for healthy cells .

Antimicrobial Activity

In addition to anticancer effects, this compound and its derivatives have demonstrated antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial and fungal pathogens:

CompoundMicroorganism TestedInhibition Zone (mm)
B5Staphylococcus aureus12
B7Escherichia coli10
B1Candida albicans13

These findings suggest that boronic acids can inhibit microbial growth effectively, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies highlight the therapeutic potential of boronic acids:

  • Study on Prostate Cancer : A study investigated the effects of a series of boronic compounds on PC-3 cells. The results indicated that specific structural modifications enhanced cytotoxicity against cancer cells while preserving normal cell viability.
  • Inflammation Models : In vivo models demonstrated that compounds with similar structures significantly reduced inflammation markers in murine models when administered at doses comparable to those used in clinical settings .

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